molecular formula C8H9BrClN B13682741 1-(3-Bromo-2-chlorophenyl)ethanamine

1-(3-Bromo-2-chlorophenyl)ethanamine

Cat. No.: B13682741
M. Wt: 234.52 g/mol
InChI Key: MIMATNXERJWKQX-UHFFFAOYSA-N
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Description

MFCD22504474, also known as (1R)-1-(3-BROMO-2-CHLOROPHENYL)ETHYLAMINE, is a chemical compound with the molecular formula C8H9BrClN. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, making it a halogenated aromatic amine. It has a boiling point of approximately 283.8°C and a density of 1.5 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD22504474 typically involves the halogenation of aniline derivatives. One common method is the bromination and chlorination of (1R)-1-phenylethylamine. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete halogenation.

Industrial Production Methods

On an industrial scale, the production of MFCD22504474 can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates. This method ensures high yield and purity of the final product, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

MFCD22504474 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The halogen atoms in MFCD22504474 can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

MFCD22504474 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its halogenated structure.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of MFCD22504474 involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms in the compound enhance its binding affinity to these targets, leading to inhibition or activation of their biological functions. The pathways involved include the modulation of neurotransmitter release and inhibition of enzyme activity, which can have therapeutic effects in various medical conditions.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(3-BROMO-2-FLUOROPHENYL)ETHYLAMINE
  • (1R)-1-(3-CHLORO-2-FLUOROPHENYL)ETHYLAMINE
  • (1R)-1-(3-IODO-2-CHLOROPHENYL)ETHYLAMINE

Uniqueness

MFCD22504474 is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This dual halogenation enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H9BrClN

Molecular Weight

234.52 g/mol

IUPAC Name

1-(3-bromo-2-chlorophenyl)ethanamine

InChI

InChI=1S/C8H9BrClN/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3

InChI Key

MIMATNXERJWKQX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)Br)Cl)N

Origin of Product

United States

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